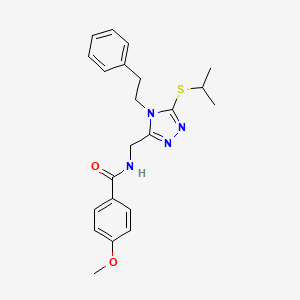
N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has been the subject of scientific interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its complex structure consists of multiple functional groups, making it a versatile molecule for different types of chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques:
Formation of the Triazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between phenethyl azide and an isopropylthioalkyne under controlled temperature and solvent conditions to form the triazole core.
Methoxybenzamide Formation: : This involves reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine or amine derivative to form the benzamide moiety.
Coupling Reactions: : The final coupling of the triazole and benzamide fragments is performed under mild conditions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized yields through continuous flow reactors and the use of alternative energy sources like microwave irradiation to reduce reaction times and improve efficiency. High-purity solvents, automated control systems, and robust purification techniques (like column chromatography and recrystallization) ensure the scalability and quality of the product.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride to form corresponding reduced triazoles.
Substitution Reactions: : The methoxy group can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups under specific conditions.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: : Nucleophiles like amines, thiols, hydroxyl groups; solvents such as dichloromethane or tetrahydrofuran; catalysts like DMAP
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Reduced triazoles
Substitution Products: : Various substituted derivatives depending on the nucleophiles used
科学研究应用
N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has applications in:
Chemistry: : Used as an intermediate for synthesizing more complex organic compounds.
Biology: : Studied for its potential as an enzyme inhibitor or molecular probe due to its structural affinity for specific biological targets.
Medicine: : Investigated for its potential therapeutic effects, such as antifungal, antimicrobial, or anticancer properties.
Industry: : Used in the development of specialty chemicals, materials science, and as a building block in pharmaceuticals.
作用机制
The mechanism by which N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:
Molecular Targets: : It can bind to specific enzymes or receptors in biological systems, disrupting normal function or signaling pathways.
Pathways Involved: : Its action might involve the inhibition of enzyme activity, alteration of cell membrane permeability, or modulation of signal transduction pathways, depending on the specific biological context.
相似化合物的比较
Compared to similar compounds, N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.
Similar Compounds
1,2,4-Triazole Derivatives: : Other compounds with a 1,2,4-triazole core, often used in pharmaceuticals for their biological activities.
Benzamide Derivatives: : Various benzamide-based compounds that exhibit therapeutic properties, such as antipsychotic or antiemetic effects.
Isopropylthio Compounds: : Compounds containing an isopropylthio group, which can influence the lipophilicity and metabolic stability of molecules.
This unique blend of structural features makes this compound a valuable compound for further research and development in multiple scientific domains.
属性
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMHOZZINHUEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
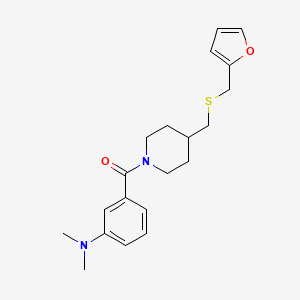
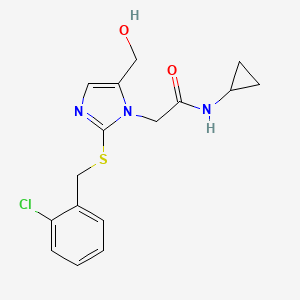

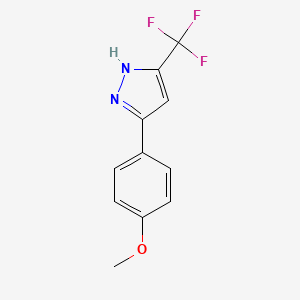
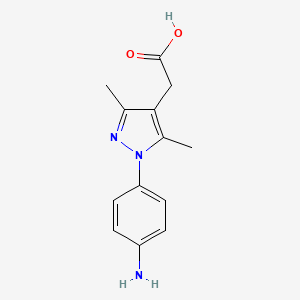
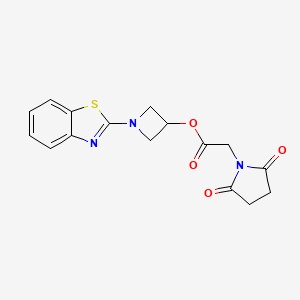

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)
![1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHYLBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2863357.png)
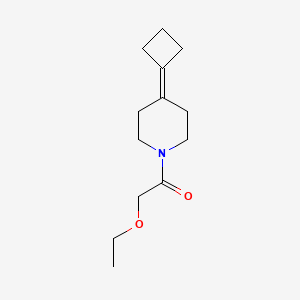
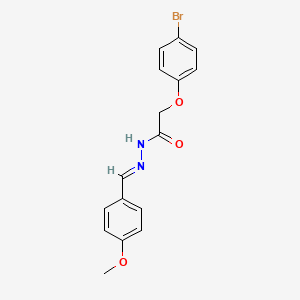
![N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2863360.png)
